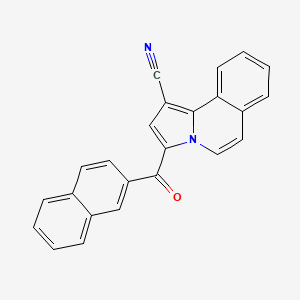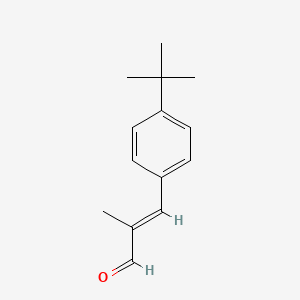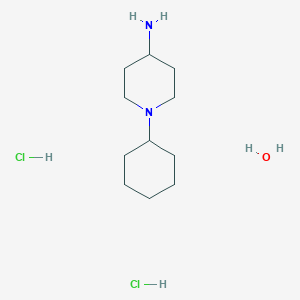
n-Propylcinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Propylcinnamamide is an organic compound with the chemical formula C12H15NO. It belongs to the class of cinnamamides, which are derivatives of cinnamic acid. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the cinnamamide structure. This compound is known for its potential biological activities and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
n-Propylcinnamamide can be synthesized through the condensation reaction of cinnamic acid chlorides with propylamine. The reaction typically involves the use of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures (around 85°C) to facilitate the formation of the amide bond . The reaction proceeds with moderate to excellent yields and high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
n-Propylcinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted cinnamamide derivatives.
科学研究应用
n-Propylcinnamamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of n-Propylcinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, this compound may interact with other cellular targets, leading to its antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
Cinnamamide: The parent compound of n-Propylcinnamamide, which lacks the propyl group.
N-Isopropylcinnamamide: A similar compound with an isopropyl group instead of a propyl group.
N-Arylbenzamide Derivatives: Compounds with similar structural features but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and molecular targets. Additionally, the specific substitution pattern can lead to distinct biological activities compared to other cinnamamide derivatives.
属性
CAS 编号 |
6329-15-3 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
(E)-3-phenyl-N-propylprop-2-enamide |
InChI |
InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,13,14)/b9-8+ |
InChI 键 |
BHKSMXCCTNJRDN-CMDGGOBGSA-N |
手性 SMILES |
CCCNC(=O)/C=C/C1=CC=CC=C1 |
规范 SMILES |
CCCNC(=O)C=CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)



![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)

![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)

